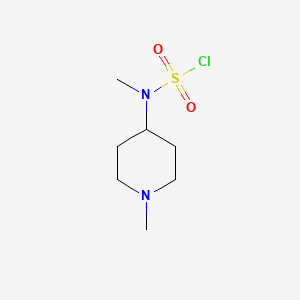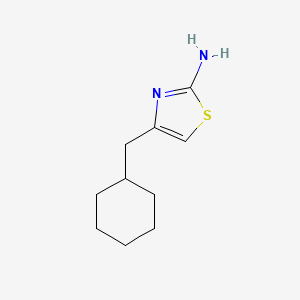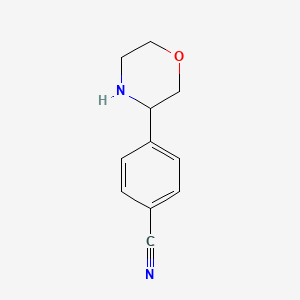
tert-Butyl (2-acetyl-4,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an acetyl group, and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of 2-acetyl-4,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-carboxy-4,5-dimethoxyphenylcarbamate.
Reduction: 2-(hydroxymethyl)-4,5-dimethoxyphenylcarbamate.
Substitution: 2-acetyl-4,5-dimethoxyphenylcarbamate derivatives with various substituents.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the development of drugs for neurological disorders.
Medicine: Carbamates have been explored for their potential therapeutic applications, including as antineoplastic agents and in the treatment of Alzheimer’s disease due to their enzyme inhibitory properties.
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . The compound can also interact with enzymes, inhibiting their activity by forming stable carbamate-enzyme complexes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(4-methoxyphenyl)carbamate: Another carbamate with a methoxy group on the phenyl ring.
Uniqueness: tert-Butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring, which provide additional sites for chemical modification and enhance its versatility in organic synthesis.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-9(17)10-7-12(19-5)13(20-6)8-11(10)16-14(18)21-15(2,3)4/h7-8H,1-6H3,(H,16,18) |
InChI Key |
GDWFKHMFQCNYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)OC(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)









![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)


